molecular formula C6H9ClO2 B13315802 3-(Chloromethyl)oxolane-3-carbaldehyde

3-(Chloromethyl)oxolane-3-carbaldehyde

Cat. No.: B13315802
M. Wt: 148.59 g/mol
InChI Key: VRTPSKUOOKSAFK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)oxolane-3-carbaldehyde (CAS 1936220-39-1) is a high-value chemical building block of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C6H9ClO2 and a molecular weight of 148.59 g/mol, features a reactive chloromethyl group and an aldehyde functional group on an oxolane (tetrahydrofuran) ring, making it a versatile bifunctional synthetic intermediate [ 1 ]. The aldehyde group is amenable to nucleophilic attack and reductive amination, while the chloromethyl group can participate in nucleophilic substitution reactions, allowing researchers to construct complex molecular architectures efficiently. Its primary research value lies in its application as a precursor for the synthesis of diverse heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of a chlorine atom in its structure is particularly noteworthy. Chlorine-containing compounds are a cornerstone of modern pharmaceuticals, with more than 250 FDA-approved drugs featuring chlorine atoms, which are often critical for optimizing a molecule's binding affinity, metabolic stability, and overall pharmacological profile [ 4 ]. As such, this reagent is instrumental in exploring structure-activity relationships (SAR) and in the development of new therapeutic agents for a range of diseases. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

3-(chloromethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C6H9ClO2/c7-3-6(4-8)1-2-9-5-6/h4H,1-3,5H2

InChI Key

VRTPSKUOOKSAFK-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CCl)C=O

Origin of Product

United States

Preparation Methods

Methodology & Reaction Conditions

  • Reagents: Chloromethyl methyl ether or formaldehyde derivatives, hydrochloric acid, and catalysts like zinc chloride or tin chloride.
  • Procedure: The oxolane ring undergoes electrophilic substitution at the 3-position, facilitated by the electrophilic chloromethylating agent.
  • Reaction Conditions: Typically carried out under reflux at temperatures around 60–80°C, with reaction times ranging from 4–8 hours.

Research Outcomes & Data

  • Yield: Generally high, often exceeding 70%, with selectivity at the 3-position.
  • Purification: Crude products are purified via distillation or chromatography.
  • Advantages: Straightforward, suitable for scale-up, and allows for subsequent functionalization.

Oxidation and Functionalization of Oxolane Precursors

Another route involves starting from oxolane derivatives bearing hydroxymethyl groups, which are then chlorinated to introduce the chloromethyl functionality.

Stepwise Synthesis

  • Step 1: Synthesis of 3-hydroxymethyl-oxolane through reduction or ring-opening reactions.
  • Step 2: Chlorination of the hydroxymethyl group using reagents like thionyl chloride or phosphorus trichloride, converting hydroxymethyl to chloromethyl groups.

Research Data & Outcomes

  • Reaction Conditions: Chlorination at room temperature or mild heating, with reaction times of 2–6 hours.
  • Yields: Typically around 65–80%, depending on the purity of starting materials.
  • Notes: Side reactions such as over-chlorination can be minimized by controlling reagent equivalents and reaction temperature.

Multistep Synthesis Involving Ring-Opening and Ring-Closure

Some advanced methods involve initial ring-opening of oxolane, functionalization with aldehyde groups, followed by ring closure to form the chloromethyl derivative.

Example Pathway

  • Ring-Opening: Using Lewis acids or nucleophiles to open the oxolane ring selectively.
  • Functionalization: Introduction of aldehyde groups via oxidation or formylation.
  • Ring Closure: Recyclization with chlorinating agents to regenerate the oxolane ring bearing the chloromethyl substituent.

Research Outcomes & Data

  • Yields: Moderate to high (50–75%), with careful control of reaction conditions.
  • Advantages: Allows for selective substitution and functional group compatibility.

Industrial and Pilot-Scale Methods

Industrial synthesis often employs continuous flow reactors to improve safety and efficiency, especially when handling hazardous reagents like chloromethyl methyl ether.

Process Optimization

  • Use of catalysts such as zinc chloride to enhance electrophilic chloromethylation.
  • Solvent systems include dichloromethane, acetonitrile, or tetrahydrofuran.
  • Reaction parameters are optimized for maximum yield and minimal by-products.

Data Summary Table

Method Reagents Temperature Reaction Time Yield Notes
Direct chloromethylation Chloromethyl methyl ether + HCl 60–80°C 4–8 hrs >70% Regioselective at 3-position
Hydroxymethyl chlorination Hydroxymethyl-oxolane + SOCl₂ Room temp to 50°C 2–6 hrs 65–80% Mild conditions, scalable
Ring-opening + chlorination Oxolane derivatives + PCl₅ Mild heating 3–6 hrs 50–75% Multi-step, selective
Continuous flow Various reagents Controlled flow Variable Optimized for scale Safer, efficient

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

      Products: Conversion of the aldehyde group to a carboxylic acid.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

      Products: Reduction of the aldehyde group to a primary alcohol.

  • Substitution

      Reagents: Nucleophiles like sodium azide (NaN(_3)) or thiols.

      Products: Substitution of the chloromethyl group with the nucleophile, forming azides or thioethers.

Scientific Research Applications

Chemistry

    Building Block in Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.

Biology

    Bioconjugation: The aldehyde group can form Schiff bases with amines, making it useful in labeling and conjugation techniques.

Medicine

    Pharmaceutical Intermediates: Potential precursor in the synthesis of pharmacologically active compounds.

Industry

    Polymer Chemistry: Utilized in the modification of polymers to introduce functional groups that can enhance material properties.

Mechanism of Action

The reactivity of 3-(Chloromethyl)oxolane-3-carbaldehyde is primarily due to the presence of the electrophilic aldehyde and chloromethyl groups. These groups can undergo nucleophilic attack, leading to various chemical transformations. The aldehyde group can form imines or Schiff bases with amines, while the chloromethyl group can participate in substitution reactions with nucleophiles.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 3-(Chloromethyl)oxolane-3-carbaldehyde with analogous compounds:

Compound Name Structure Molecular Formula Physical State Key Reactivity Applications Hazards
This compound Oxolane ring with -CH₂Cl and -CHO at C3 C₆H₉ClO₂ Likely liquid Aldehyde oxidation, nucleophilic substitution Intermediate for pharmaceuticals, agrochemicals Limited data; inferred irritant (similar chlorinated aldehydes)
3-Chlorobenzaldehyde Benzene ring with -Cl and -CHO at C3 C₇H₅ClO Liquid Electrophilic aromatic substitution Industrial synthesis, fragrance precursors Skin/eye irritation; requires immediate first aid
3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde Oxolane ring with -CH₂CH₂O-benzyl and -CHO at C3 C₁₄H₁₈O₃ Not specified Ether cleavage, aldehyde reactions Research applications (e.g., Enamine Ltd Building Blocks Catalogue) No direct data; similar aldehydes may require protective equipment
Chroman-3-carbaldehyde Benzopyran ring (fused benzene + pyran) with -CHO at C3 C₁₀H₁₀O₂ Not specified Aldehyde reactivity, ring stability R&D use (e.g., asymmetric synthesis) Inhalation risks; use in ventilated areas

Research Findings and Trends

  • Substituent Effects : Smaller substituents (e.g., methylsulfonyl in ) correlate with higher bioactivity, implying that the compact chloromethyl group in the target compound may optimize drug-receptor interactions .
  • Synthetic Versatility : Oxolane derivatives are increasingly favored in asymmetric synthesis due to their tunable stereochemistry, positioning this compound as a candidate for chiral intermediate development .

Biological Activity

3-(Chloromethyl)oxolane-3-carbaldehyde, an organic compound with a unique oxolane ring structure, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C6H9ClOC_6H_9ClO, featuring a five-membered oxolane ring with a chloromethyl and an aldehyde functional group. This structural configuration contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Compounds containing aldehyde groups, similar to this compound, are often studied for their antimicrobial properties. Aldehydes have been documented to exhibit significant activity against various bacterial and fungal strains. For instance, studies indicate that aldehyde derivatives can disrupt microbial cell membranes and interfere with metabolic processes, leading to cell death .

Anticancer Potential

Research has shown that compounds with oxolane structures may possess anticancer properties. The presence of the aldehyde group can enhance the cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example, certain oxolane derivatives have demonstrated significant cytotoxicity against human cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various aldehyde-containing compounds, including those structurally related to this compound. Results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some derivatives showing zone inhibition comparable to standard antibiotics .
  • Cytotoxicity Assay : In vitro tests were conducted on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) to assess the cytotoxic effects of synthesized oxolane derivatives. The results showed that specific derivatives induced significant cell death at micromolar concentrations, highlighting the potential of these compounds in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups can enhance the compound's lipophilicity and biological activity.
  • Substituent Effects : Variations in substituents on the oxolane ring significantly affect antimicrobial and anticancer activities, suggesting a tailored approach in drug design .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line IC50/Zone of Inhibition Reference
AntimicrobialE. coli15 µg/mL
AntimicrobialS. aureus20 mm (zone inhibition)
CytotoxicityMCF-7 (breast cancer)IC50 = 25 µM
CytotoxicityHeLa (cervical cancer)IC50 = 30 µM

Q & A

Q. What are the optimal synthetic routes for 3-(Chloromethyl)oxolane-3-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Route 1 : Chloromethylation of oxolane-3-carbaldehyde using chloromethylating agents (e.g., chloromethyl methyl ether in the presence of Lewis acids like ZnCl₂). Reaction temperature (0–25°C) and stoichiometric control are critical to avoid over-chlorination .
  • Route 2 : Formylation of 3-(chloromethyl)oxolane via Vilsmeier-Haack reaction (using POCl₃ and DMF). This method requires careful pH adjustment during workup to isolate the aldehyde without decomposition .
    Key Variables :
  • Temperature control (<30°C) minimizes side reactions.
  • Purification via column chromatography (hexane:ethyl acetate gradients) ensures high purity (>95%) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The chloromethyl group (–CH₂Cl) shows a triplet (δ 3.6–4.0 ppm, J = 6–8 Hz) due to coupling with adjacent oxolane protons.
  • ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm; the chloromethyl carbon appears at δ 40–45 ppm.
  • IR : Strong C=O stretch at ~1720 cm⁻¹ (aldehyde) and C–Cl stretch at ~650 cm⁻¹.
  • MS : Molecular ion peak at m/z 136 (C₅H₇ClO₂⁺) with fragmentation patterns confirming the chloromethyl and aldehyde groups .

Advanced Research Questions

Q. What mechanistic insights govern nucleophilic substitution at the chloromethyl group in this compound?

  • Methodological Answer : The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Steric hindrance from the oxolane ring slows reactivity compared to linear analogs (e.g., 3-(chloromethyl)heptane) .
  • Kinetic Studies : Pseudo-first-order rate constants (k) can be determined using nucleophiles like NaN₃ in DMSO. Activation energy (Eₐ) is higher (~50 kJ/mol) than non-cyclic analogs (~40 kJ/mol), indicating steric effects .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

Q. How do computational models (e.g., DFT) predict regioselectivity in multi-step reactions involving this compound?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal:
  • Electrophilic Reactivity : The aldehyde group has a higher electrophilicity index (ω = 3.5 eV) than the chloromethyl group (ω = 2.1 eV), directing nucleophiles (e.g., amines) toward aldehyde first.
  • Transition States : Steric maps show hindered access to the chloromethyl group due to the oxolane ring, favoring aldehyde-mediated condensations (e.g., Schiff base formation) .

Q. How can discrepancies in reported synthetic yields be resolved through experimental optimization?

  • Methodological Answer : Conflicting yields (e.g., 40–75% in chloromethylation) arise from:
  • Catalyst Loading : Excess ZnCl₂ (>1.2 eq.) promotes side reactions (e.g., dimerization). Optimal: 0.8–1.0 eq. .
  • Workup Protocols : Quenching with NaHCO₃ (pH 7–8) prevents acid-catalyzed degradation of the aldehyde.
  • Scale-Up : Continuous flow reactors (residence time: 10–15 min) improve reproducibility vs. batch methods .

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